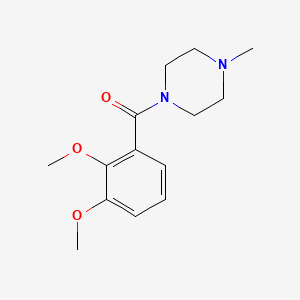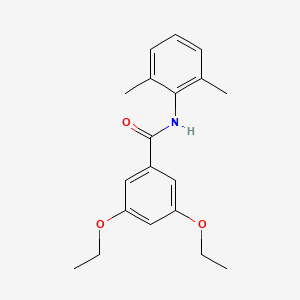![molecular formula C16H14ClNO3 B5878142 4-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate](/img/structure/B5878142.png)
4-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate, also known as CBAP, is a chemical compound that has been studied extensively in scientific research. It is a derivative of phenylacetate, which has been shown to have anti-cancer and anti-inflammatory properties. CBAP has been found to have similar properties and is being investigated for its potential use in cancer treatment and other medical applications.
Mecanismo De Acción
The exact mechanism of action of 4-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation. 4-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cancer cell growth. 4-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation.
Biochemical and Physiological Effects:
4-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis. 4-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have potent anti-cancer and anti-inflammatory properties. However, 4-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate also has some limitations. It is not very water-soluble, which can make it difficult to use in certain experiments. 4-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate also has a relatively short half-life, which can limit its effectiveness in some applications.
Direcciones Futuras
There are several future directions for research on 4-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate. One area of interest is the development of more water-soluble derivatives of 4-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate that can be used in a wider range of experiments. Another area of interest is the investigation of 4-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate in combination with other anti-cancer and anti-inflammatory agents to determine if it has synergistic effects. Additionally, further research is needed to fully understand the mechanism of action of 4-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate and its potential use in other medical applications.
Métodos De Síntesis
4-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate can be synthesized using a multi-step process that involves the reaction of 2-chlorobenzylamine with phenylacetic acid. The resulting product is then treated with acetic anhydride to form 4-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate. This synthesis method has been used in several studies to produce 4-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate for research purposes.
Aplicaciones Científicas De Investigación
4-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate has been studied extensively for its potential use in cancer treatment. It has been found to have anti-cancer properties and has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. 4-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate has also been investigated for its anti-inflammatory properties and has been shown to reduce inflammation in animal models.
Propiedades
IUPAC Name |
[4-[(2-chlorophenyl)methylcarbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-11(19)21-14-8-6-12(7-9-14)16(20)18-10-13-4-2-3-5-15(13)17/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWHHTCDCGCOMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Chlorobenzyl)carbamoyl]phenyl acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7,8-trichloro-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B5878069.png)
![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B5878076.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline](/img/structure/B5878083.png)
![N'-(2-furylmethylene)-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B5878089.png)


![4-ethoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5878114.png)
![ethyl 4-[(2,5-dimethylphenyl)amino]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B5878119.png)
![3-[4-(methylthio)phenyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B5878126.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5878134.png)
![4-[(aminocarbonyl)amino]-N-isobutylbenzenesulfonamide](/img/structure/B5878136.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-(4-methylphenyl)acetamide](/img/structure/B5878140.png)
![5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5878150.png)
![3-fluoro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5878153.png)